molecular formula C24H19FN4O3 B2785199 3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1021035-36-8

3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2785199
CAS No.: 1021035-36-8
M. Wt: 430.439
InChI Key: QFUXUAPZSKHEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a coumarin core (2H-chromen-2-one) linked via a piperazine-carbonyl bridge to a 6-(4-fluorophenyl)pyridazin-3-yl moiety. Coumarins are well-known for their diverse pharmacological activities, including anticoagulant, anticancer, and antimicrobial effects . The piperazine-carbonyl group enhances solubility and facilitates interactions with biological targets, while the fluorophenyl-pyridazine unit may contribute to enzyme inhibition (e.g., PARP, kinases) through aromatic stacking or hydrogen bonding .

Properties

IUPAC Name

3-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c25-18-7-5-16(6-8-18)20-9-10-22(27-26-20)28-11-13-29(14-12-28)23(30)19-15-17-3-1-2-4-21(17)32-24(19)31/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXUAPZSKHEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, with the CAS number 1021035-36-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chromenone moiety and a piperazine ring, which are known to contribute to various pharmacological effects. This article aims to summarize the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24_{24}H19_{19}FN4_4O3_3, with a molecular weight of 430.4 g/mol. The structural components include:

  • Chromone moiety : Implicated in various biological activities.
  • Piperazine ring : Known for its role in drug design, particularly in central nervous system (CNS) agents.
  • Pyridazine derivative : Contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of piperazine and chromone exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one demonstrate activity against various bacterial strains and fungi. The presence of the fluorophenyl group may enhance this activity by improving lipophilicity and membrane permeability.

Anticancer Potential

Preliminary investigations suggest that the compound could exhibit anticancer properties. Compounds containing piperazine have been studied for their ability to inhibit cancer cell proliferation. A study focusing on related structures reported IC50_{50} values indicating strong cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties.

Activity Target IC50/Effect
AntimicrobialVarious bacterial strainsNot specified
AnticancerCancer cell linesIC50 values < 10 µM

Neuropharmacological Effects

Given the piperazine component, there is potential for neuropharmacological activity. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for further research into treatments for neurological disorders.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It might inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the fluorophenyl group could facilitate membrane penetration, leading to increased cytotoxicity.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of chromenone and piperazine compounds. For example:

  • Synthesis and Evaluation : A study synthesized several chromenone-piperazine hybrids and evaluated their biological activities against Mycobacterium tuberculosis. Some derivatives showed promising results with IC90_{90} values indicating effective inhibition.
  • Cytotoxicity Studies : In vitro tests on human cell lines revealed that certain derivatives maintained low cytotoxicity while exhibiting significant antibacterial activity.

Comparison with Similar Compounds

Key Findings and Trends

Feature Target Compound Closest Analogues Impact on Activity
Core Structure Coumarin Phthalazinone (Olaparib), Pyridazinone Coumarin may favor DNA interaction; phthalazinone enhances PARP affinity .
Piperazine Substitution 6-(4-Fluorophenyl)pyridazin-3-yl Nitrophenyl, sulfonyl, cyclopropanecarbonyl Fluorophenyl-pyridazine balances lipophilicity and π-π stacking .
Synthetic Yield Not reported 75–81% (sulfonyl derivatives, ) Moderate yields typical for piperazine-carbonyl couplings.

Q & A

Q. What are the key steps in synthesizing 3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

  • Methodological Answer : Synthesis typically involves three stages:

Core Formation : Prepare the chromen-2-one core via cyclization of substituted salicylaldehydes using Knoevenagel condensation (reflux in ethanol, 12–24 hours) .

Piperazine Coupling : React the chromen-2-one with a piperazine derivative (e.g., 1-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine) using carbonyl diimidazole (CDI) as a coupling agent in anhydrous dichloromethane (DCM) under nitrogen .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

  • Critical Parameters : Temperature control (±2°C), solvent polarity, and reaction time optimization are essential to minimize side reactions like over-substitution .

Q. Which characterization techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) to verify aromatic proton environments and carbonyl signals (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., calculated for C₂₄H₁₉FN₄O₃: 430.14) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
  • X-ray Crystallography : For absolute configuration confirmation (e.g., triclinic crystal system, space group P1) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine receptors due to structural similarity to piperazine-based psychotropics . Use radioligand displacement assays (³H-labeled ketanserin for 5-HT₂A) .
  • Enzyme Inhibition : Test for phosphodiesterase (PDE) or kinase inhibition using fluorescence-based assays (e.g., PDE4B with 3’,5’-cyclic AMP substrate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Systematic Substitution : Modify the 4-fluorophenyl group (e.g., replace F with Cl, CF₃) or pyridazine ring (e.g., introduce methyl/ethoxy groups) to assess effects on receptor affinity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., 5-HT₂A receptor PDB: 6WGT) .
  • In Vitro/In Vivo Correlation : Compare IC₅₀ values from enzyme assays with pharmacokinetic profiles (e.g., logP, solubility) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using standardized protocols (e.g., uniform cell lines, ATP concentration in kinase assays) .
  • Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .
  • Orthogonal Methods : Confirm receptor binding via surface plasmon resonance (SPR) if radioligand assays yield inconsistent results .

Q. How can the compound’s solubility and stability be optimized for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (test pH-dependent stability in PBS) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Co-solvents : Use Cremophor EL or cyclodextrin complexes for intravenous formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.